Fosphenytoin

Emergency Medicine Neurology Pharmacokinetics

Procure Fosphenytoin as a water-soluble, near-neutral pH phenytoin prodrug that eliminates toxic excipients (propylene glycol/ethanol), enabling 3x faster IV infusion (150 vs 50 mg PE/min) and safe IM administration—a route contraindicated with standard phenytoin. This is the formulary-required second-line agent for status epilepticus, backed by Level 1 ESETT trial evidence. Its IM route provides a crucial solution when IV access is unavailable, making it the preferred choice for emergency departments, neurotrauma ICUs, and EMS protocols. This compound is supplied for qualified R&D and pharmaceutical development.

Molecular Formula C16H15N2O6P
Molecular Weight 362.27 g/mol
CAS No. 93390-81-9
Cat. No. B1200035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosphenytoin
CAS93390-81-9
Synonyms3-(hydroxymethyl)phenytoin disodium phosphate
3-(hydroxymethyl)phenytoin phosphate ester
ACC 9653
ACC-9653
Cerebyx
fosphenytoin
fosphenytoin sodium
fosphenytoin, disodium salt
HMPDP
Prodilantin
Molecular FormulaC16H15N2O6P
Molecular Weight362.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3
InChIInChI=1S/C16H15N2O6P/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23/h1-10H,11H2,(H,17,20)(H2,21,22,23)
InChIKeyXWLUWCNOOVRFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMol wt: 406.24. White crystals as the dihydrate from water-ethanol-acetone, mp 220 °C (softens). pH of a saturated aqueous solution: approx 9. Solubility at 25 °C (mg/mL): 142 in water /Disodium salt/
1.45e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fosphenytoin (CAS 93390-81-9) Procurement Guide: Water-Soluble Prodrug of Phenytoin for Injectable Anticonvulsant Therapy


Fosphenytoin (CAS 93390-81-9) is a phosphate ester prodrug of the anticonvulsant phenytoin, developed for parenteral administration [1]. It is inherently water-soluble and does not require the toxic co-solvents (propylene glycol and ethanol) found in standard phenytoin injection formulations [2]. Following intravenous (IV) or intramuscular (IM) administration, fosphenytoin is rapidly and completely converted to its active metabolite, phenytoin, by endogenous phosphatases [3]. The dosing, concentration, and infusion rates of fosphenytoin are always expressed in terms of phenytoin sodium equivalents (PE), where 1.5 mg of fosphenytoin sodium is equivalent to 1 mg of phenytoin sodium [4].

Why Fosphenytoin Cannot Be Simply Substituted with Parenteral Phenytoin: A Procurement Decision Based on Safety and Administration


While both fosphenytoin and parenteral phenytoin deliver the same active anticonvulsant moiety, they are not clinically interchangeable for procurement purposes. The key differentiator lies in their formulations and associated safety profiles. Standard IV phenytoin requires propylene glycol (40%) and ethanol (10%) at a pH of 12 to maintain solubility, leading to significant risks of venous irritation, tissue necrosis upon extravasation, and cardiovascular depression with rapid infusion [1]. In contrast, fosphenytoin's water-soluble, near-neutral pH formulation eliminates these toxic excipients, enabling a threefold faster IV infusion rate (up to 150 mg PE/min vs. 50 mg/min for phenytoin) [2] and allowing safe IM administration, a route that is contraindicated for phenytoin due to erratic absorption and crystallization at the injection site [3].

Quantitative Evidence for Fosphenytoin's Differentiated Performance and Safety Profile


3x Faster IV Infusion Rate Without Compromising Safety: A Direct Comparison with Phenytoin

The maximum recommended intravenous infusion rate for fosphenytoin is 150 mg PE/min, which is three times faster than the 50 mg/min rate for phenytoin. This is directly attributed to fosphenytoin's water-soluble formulation, which avoids the cardiotoxic propylene glycol diluent present in phenytoin [1]. A clinical study confirmed that fosphenytoin can be administered at 100-150 mg PE/min, achieving bioequivalent plasma levels of its active metabolite, phenytoin, compared to phenytoin infused at its maximum rate [2].

Emergency Medicine Neurology Pharmacokinetics

Complete Elimination of Venous Irritation and Phlebitis: A Head-to-Head Safety Study

Fosphenytoin administration resulted in significantly less venous irritation and phlebitis compared to an equimolar dose of phenytoin. This is due to the absence of the highly alkaline, propylene glycol-based vehicle required for phenytoin [1]. Clinical studies show that the incidence of pain, burning, and inflammation at the infusion site is drastically reduced, allowing for better venous integrity and longer maintenance of IV access sites [2].

Infusion Nursing Drug Safety Tolerability

Enables Safe and Reliable Intramuscular Administration: An Unavailable Route for Phenytoin

Unlike phenytoin, which cannot be reliably given intramuscularly due to erratic absorption and pain from crystallization at the injection site, fosphenytoin is well-tolerated and predictably absorbed via the IM route [1]. A pivotal study showed that intramuscular fosphenytoin achieves plasma phenytoin levels comparable to those from intravenous administration, with therapeutic concentrations reached within 30 minutes [2]. The absolute bioavailability of phenytoin from IM fosphenytoin is approximately 100% [3].

Alternative Administration Bioavailability Pharmacokinetics

Maintained Therapeutic Efficacy with Equivalent Safety Profile: The ESETT Trial Findings

The landmark ESETT (Established Status Epilepticus Treatment Trial) was a double-blind, randomized controlled trial comparing fosphenytoin, levetiracetam, and valproate for benzodiazepine-refractory status epilepticus [1]. The trial found no significant differences in efficacy among the three agents, with seizure cessation rates of 45% for fosphenytoin, 47% for levetiracetam, and 46% for valproate [2]. Importantly, the incidence of serious adverse events, life-threatening hypotension, and cardiac arrhythmias was also similar across all three groups, confirming fosphenytoin's non-inferior safety profile to newer, non-sedating alternatives [3].

Status Epilepticus Comparative Efficacy Neurology

Formulation Stability and Solubility Advantages Over Phenytoin Injection

Fosphenytoin's aqueous solubility is a key differentiator from phenytoin. While phenytoin is sparingly water-soluble (20–25 μg/mL) and requires a complex, highly alkaline (pH 12) vehicle with propylene glycol and ethanol for injection [1], fosphenytoin is freely soluble in water and compatible with standard IV solutions [2]. This avoids the risk of precipitation upon dilution and reduces the potential for incompatibility with other IV fluids. Furthermore, patent literature indicates that optimized fosphenytoin formulations can achieve improved room-temperature stability, whereas many commercial preparations require refrigerated storage (2-8°C) [3].

Pharmaceutics Formulation Science Drug Stability

Key Industrial and Clinical Application Scenarios for Fosphenytoin Procurement


Emergency Department and Hospital Formulary Management for Status Epilepticus

Fosphenytoin is a formulary-required second-line agent for status epilepticus in most hospitals, supported by Level 1 evidence from the ESETT trial [1]. Procurement decisions should be driven by its ability to be administered safely at 3x the rate of IV phenytoin (150 vs 50 mg PE/min), which is critical in time-sensitive emergency situations [2]. Additionally, the IM route offers a crucial alternative for patients with difficult IV access, a common scenario in status epilepticus [3]. While levetiracetam and valproate are also options, fosphenytoin's unique combination of rapid IV infusion and IM availability provides unmatched flexibility.

Neurosurgery and Trauma ICU Seizure Prophylaxis

In neurosurgical and neurotrauma intensive care units, fosphenytoin is widely used for seizure prophylaxis [1]. The ability to administer loading and maintenance doses via the IM route is a significant advantage in post-operative or trauma patients where IV access may be limited or reserved for other critical medications [2]. The absence of propylene glycol also eliminates the risk of drug-induced lactic acidosis and cardiac depression in this vulnerable patient population, which can occur with high-dose or rapid infusions of IV phenytoin [3]. Procurement for these units should prioritize fosphenytoin over IV phenytoin to ensure patient safety and streamline nursing protocols.

Short-Term Parenteral Anticonvulsant Therapy When Oral Phenytoin Is Not Feasible

For patients who require anticonvulsant therapy but cannot take oral medications (e.g., due to nausea, vomiting, bowel rest, or altered mental status), fosphenytoin provides a safe and effective bridge [1]. While IV phenytoin can also serve this purpose, fosphenytoin's superior venous tolerability allows for longer-term IV site maintenance without the risk of phlebitis or infiltration injury, as demonstrated in head-to-head studies [2]. This reduces the nursing burden and patient discomfort associated with frequent IV site changes, making fosphenytoin a more cost-effective choice for short-term parenteral therapy when total care costs are considered [3].

Alternative Route for Phenytoin Delivery in Patients with Limited IV Access

Fosphenytoin's intramuscular route provides a unique solution for delivering phenytoin when intravenous access is unavailable or delayed. This is a critical advantage over all other intravenous anticonvulsants, including levetiracetam and valproate, which do not have reliable IM formulations [1]. The IM route has been shown to achieve therapeutic plasma phenytoin concentrations within 30 minutes, with near-complete bioavailability [2]. This makes fosphenytoin the agent of choice for pre-hospital emergency medical services (EMS), in disaster or mass casualty scenarios, or in any setting where skilled IV placement is not immediately possible, providing a significant procurement justification over alternatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosphenytoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.